Product packaging for 1-Ethyl-2,2,5,5-tetramethylpyrrolidine(Cat. No.:CAS No. 63886-58-8)

1-Ethyl-2,2,5,5-tetramethylpyrrolidine

Cat. No.: B13798753
CAS No.: 63886-58-8
M. Wt: 155.28 g/mol
InChI Key: GKPKSLODPGIJAO-UHFFFAOYSA-N
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Description

Contextualization of 1-Ethyl-2,2,5,5-tetramethylpyrrolidine within Heterocyclic Amine Chemistry

This compound is a derivative of the pyrrolidine (B122466) scaffold, characterized by an ethyl group attached to the nitrogen atom and four methyl groups at the C2 and C5 positions. This substitution pattern results in a sterically hindered tertiary amine. The core structure, 2,2,5,5-tetramethylpyrrolidine (B8739487), is a known building block in chemical synthesis. nih.gov The addition of the N-ethyl group modifies the electronic and steric properties of the parent amine, influencing its basicity and nucleophilicity.

The defining feature of this compound is the significant steric shielding around the nitrogen atom provided by the four adjacent methyl groups. This steric hindrance is a critical factor in its chemical reactivity. While specific research literature on this exact compound is limited, its structure suggests potential applications as a non-nucleophilic base in organic reactions, capable of deprotonation without engaging in competing nucleophilic substitution reactions. The stability conferred by the bulky tetramethyl substitution can also be advantageous in creating robust molecular scaffolds. nih.gov Derivatives of sterically hindered pyrrolidines have been investigated for their redox properties and as stable radical precursors in various research applications. nih.govresearchgate.net

Below is a table of computed chemical properties for this compound.

PropertyValue
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
XLogP32.4
InChIInChI=1S/C10H21N/c1-6-11-9(2,3)7-8-10(11,4)5/h6-8H2,1-5H3
InChIKeyGKPKSLODPGIJAO-UHFFFAOYSA-N
Canonical SMILESCCN1C(CCC1(C)C)(C)C
Data sourced from PubChem. uni.lu

Significance of Pyrrolidine Ring Systems as Core Building Blocks in Organic Chemistry Research

The pyrrolidine ring system is one of the most prevalent five-membered nitrogen-containing heterocycles in pharmaceutical science and drug design. nih.gov Its utility stems from several key features. The saturated, sp³-hybridized nature of the ring allows for a three-dimensional (3D) geometry, which is highly desirable in drug design for exploring pharmacophore space and achieving specific interactions with biological targets. nih.gov This non-planar structure, which undergoes a conformational puckering known as "pseudorotation," provides a scaffold with well-defined stereochemical properties. nih.gov

The ability to introduce multiple stereocenters on the pyrrolidine ring is a significant advantage, enabling the synthesis of a wide array of distinct stereoisomers. nih.gov This stereochemical diversity is crucial, as the spatial orientation of substituents can dramatically alter the biological profile of a molecule by affecting its binding to enantioselective proteins. nih.gov

Furthermore, pyrrolidine derivatives are widely used as intermediates and building blocks in organic synthesis. mdpi.com They serve as chiral auxiliaries, ligands for transition metal catalysis, and are the basis for a major class of organocatalysts, most notably derived from the amino acid proline. mdpi.com The structural rigidity and chemical stability of many substituted pyrrolidines make them reliable platforms for constructing more complex molecules, contributing to their status as a versatile scaffold in the development of novel, biologically active compounds. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21N B13798753 1-Ethyl-2,2,5,5-tetramethylpyrrolidine CAS No. 63886-58-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63886-58-8

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

1-ethyl-2,2,5,5-tetramethylpyrrolidine

InChI

InChI=1S/C10H21N/c1-6-11-9(2,3)7-8-10(11,4)5/h6-8H2,1-5H3

InChI Key

GKPKSLODPGIJAO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CCC1(C)C)(C)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 2,2,5,5 Tetramethylpyrrolidine Analogues

Redox Properties and Electron Transfer Reactions of Pyrrolidine (B122466) Nitroxide Derivatives

The redox behavior of pyrrolidine nitroxide derivatives is central to their function as spin labels and probes. These properties are primarily dictated by the nitroxyl (B88944) radical moiety, which can undergo both oxidation and reduction. The 1-ethyl-2,2,5,5-tetramethylpyrrolidine scaffold provides significant steric shielding to the nitroxyl group, influencing its reactivity.

The electron transfer reactions of these nitroxide radicals are characterized by their ability to act as one-electron oxidizing or reducing agents. The nitroxide radical can be oxidized to the corresponding oxoammonium cation or reduced to the hydroxylamine (B1172632). The redox potential of these processes is a key parameter that is influenced by the substitution pattern on the pyrrolidine ring. While specific electrochemical data for this compound-N-oxyl is not extensively documented in publicly available literature, the principles governing related compounds offer valuable insights. For instance, the introduction of electron-withdrawing groups on the pyrrolidine ring generally leads to an increase in the oxidation potential and a decrease in the reduction potential of the nitroxide.

The kinetics of electron transfer are also a critical aspect of their redox properties. The steric hindrance provided by the tetramethyl and ethyl groups can influence the rate of electron transfer to and from the nitroxide.

Below is a comparative table of redox potentials for analogous five-membered ring nitroxide radicals, illustrating the effect of substitution on their electrochemical properties.

CompoundOxidation Potential (V vs. NHE)Reduction Potential (V vs. NHE)Solvent/Electrolyte
2,2,5,5-Tetramethylpyrrolidine-N-oxyl~0.7-0.8Varies with pHAqueous Buffer
3-Carboxy-2,2,5,5-tetramethylpyrrolidine-N-oxylHigher than unsubstitutedLower than unsubstitutedAqueous Buffer
3-Cyano-2,2,5,5-tetramethylpyrrolidine-N-oxylSignificantly higherSignificantly lowerAqueous Buffer

Note: The values presented are approximate and can vary based on experimental conditions. The trend demonstrates the influence of electron-withdrawing substituents.

Comprehensive Analysis of Reaction Pathways Involving the Pyrrolidine Ring System

The pyrrolidine ring, while generally stable, can participate in a variety of chemical transformations. The presence of the N-ethyl group and the tetramethyl substitution pattern in this compound introduces specific reactivity patterns.

One notable reaction pathway for N-alkyl pyrrolidines, including the N-ethyl derivative, is their selective ring-opening when treated with chloroformates. nih.gov This reaction provides a route to 4-chlorobutyl carbamates, which are valuable bifunctional synthetic intermediates. nih.gov The reaction proceeds through a nucleophilic attack of the pyrrolidine nitrogen on the chloroformate, followed by a ring-opening step. The nature of the substituent on the nitrogen atom dictates the reaction outcome. While N-methyl and N-ethyl substituents favor ring-opening, bulkier groups like benzyl (B1604629) can lead to dealkylation instead. nih.gov

Computational studies have shown that the energy difference between the transition states for ring-opening and dealkylation pathways is dependent on the N-substituent, supporting the experimentally observed product distribution. nih.gov

Other potential reaction pathways for the pyrrolidine ring system include oxidation and substitution reactions. However, the steric hindrance provided by the four methyl groups at the 2 and 5 positions significantly reduces the reactivity of the adjacent ring carbons. Oxidation of the ring would likely require harsh conditions. Substitution reactions on the pyrrolidine ring of this compound are not commonly reported, again due to the steric shielding.

Stability Profiles of Functionalized Tetramethylpyrrolidine Compounds under Diverse Chemical Conditions

A key feature of tetramethylpyrrolidine compounds, particularly their nitroxide derivatives, is their enhanced stability. This stability is crucial for their application as probes in biological systems, where they are exposed to reducing agents.

The steric shielding afforded by the four methyl groups at the C2 and C5 positions of the pyrrolidine ring plays a critical role in protecting the nitroxide radical from reduction to the corresponding hydroxylamine. nih.gov The presence of an ethyl group on the nitrogen may further contribute to this steric protection.

The stability of these compounds has been extensively studied under various chemical conditions, including exposure to biological reductants like ascorbate. Research has shown that sterically shielded nitroxides, such as those based on the 2,2,5,5-tetraethylpyrrolidine-1-oxyl scaffold, exhibit significantly higher stability towards bioreduction compared to their less hindered counterparts. nih.gov This increased stability is attributed to the bulky substituents hindering the approach of reducing agents to the nitroxyl group.

The following table provides a qualitative comparison of the stability of different pyrrolidine nitroxide derivatives in the presence of a reducing agent.

CompoundSubstituents at C2 and C5Relative Stability to Reduction
Pyrrolidine-N-oxylNoneLow
2,2,5,5-Tetramethylpyrrolidine-N-oxylFour Methyl groupsModerate
2,2,5,5-Tetraethylpyrrolidine-N-oxylFour Ethyl groupsHigh

The stability of functionalized tetramethylpyrrolidine compounds is also dependent on the nature of the functional groups and the pH of the medium. For instance, carboxy-functionalized derivatives may exhibit different solubility and stability profiles at varying pH values due to the ionization of the carboxylic acid group.

Advanced Applications of 1 Ethyl 2,2,5,5 Tetramethylpyrrolidine and Analogous Systems in Chemical Research

Role as Spin Labels and Probes in Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying systems with unpaired electrons. uni-osnabrueck.de The utility of this method is significantly enhanced through the use of stable nitroxide spin labels, such as derivatives of 1-Ethyl-2,2,5,5-tetramethylpyrrolidine. These labels can be introduced into molecular systems to provide detailed information about their structure, dynamics, and local environment. uni-osnabrueck.denih.gov

Development and Validation of Pyrrolidine-Based Spin Probes for Research

The development of robust and sensitive spin probes is crucial for the effective application of EPR spectroscopy. Pyrrolidine-based nitroxides, including those derived from the this compound scaffold, have been a focus of significant research due to their inherent stability. unl.edu The validation of these probes involves rigorous testing of their chemical stability, sensitivity to environmental changes, and their ability to be selectively incorporated into target molecules. nih.gov Research has focused on synthesizing a variety of functionalized pyrrolidine (B122466) nitroxides to serve as probes for different biological and chemical systems. nih.gov

Methodologies for Studying Molecular Dynamics and Microenvironments via Spin Labeling

Site-directed spin labeling (SDSL) is a key methodology that utilizes probes like functionalized pyrrolidine nitroxides to investigate molecular dynamics. nih.gov In this technique, a spin label is covalently attached to a specific site in a macromolecule, such as a protein or nucleic acid. uni-osnabrueck.de The EPR spectrum of the attached label is sensitive to its rotational motion, which in turn reflects the dynamics of the labeled site and its local microenvironment. nih.gov By analyzing the spectral line shapes, information about conformational changes, solvent accessibility, and intermolecular interactions can be obtained. nih.gov Computational molecular dynamics simulations are often used in conjunction with experimental EPR data to provide a more detailed understanding of the spin label's motion and the surrounding molecular landscape. nih.govcornell.edunih.govresearchgate.netresearchgate.net

Investigation of Reactive Species (e.g., Reactive Oxygen and Nitrogen Species) in Chemical Systems

Cyclic hydroxylamines, which are precursors to nitroxide spin probes, are valuable for detecting and quantifying reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govresearchgate.net These reactive species play a significant role in various chemical and biological processes, including oxidative stress. drug-dev.comnih.govdoaj.org The methodology involves the oxidation of the hydroxylamine (B1172632) by ROS or RNS to form a stable nitroxide radical, which can then be detected and quantified by EPR spectroscopy. nih.govresearchgate.net While these probes are not specific to a particular reactive species, the use of specific scavengers can help identify the particular ROS or RNS responsible for the nitroxide formation. nih.gov Pyrrolidine-based hydroxylamines are often favored due to the high stability of the resulting nitroxides. researchgate.net

Design and Application of Sterically Shielded Nitroxides for Enhanced Research Utility

A significant challenge in the application of nitroxide spin labels, particularly in biological systems, is their susceptibility to reduction to EPR-silent hydroxylamines. hi.is To overcome this, sterically shielded nitroxides have been developed. By introducing bulky substituents, such as ethyl groups, in place of the methyl groups adjacent to the nitroxide moiety (as in the tetraethyl analogues of this compound), the accessibility of the radical center to reducing agents is diminished, thereby increasing its persistence. unl.eduresearchgate.netnih.gov This enhanced stability is crucial for in-cell EPR studies and for applications requiring long-term monitoring. hi.isnih.gov Research has shown that tetraethyl-substituted pyrrolidine nitroxides exhibit significantly slower rates of reduction compared to their tetramethyl counterparts. unl.edunih.gov

Utility as Key Intermediates and Building Blocks in Complex Organic Synthesis

The pyrrolidine ring is a prevalent scaffold in many biologically active compounds and natural products, making its derivatives valuable intermediates in organic synthesis. researchgate.net The functionalization of the this compound framework allows for the creation of a diverse array of specialized organic reagents.

Precursors for Advanced Agrochemical Research Compounds

The pyrrolidine scaffold is a key structural motif in a variety of biologically active compounds, and its derivatives are often investigated as precursors for novel agrochemicals. Natural products and their synthetic mimics continue to be a significant source of inspiration for the development of new herbicides, fungicides, and insecticides. researchgate.netnih.gov The introduction of an N-ethyl group and tetramethyl substitution on the pyrrolidine ring, as seen in this compound, can influence the lipophilicity, metabolic stability, and target-binding affinity of potential agrochemical candidates.

Although direct studies on this compound in this context are not widely reported, research on related structures highlights their potential. For instance, spiro compounds containing heterocyclic systems have attracted considerable attention in pesticide development due to their unique mechanisms of action, which may help mitigate the development of resistance. nih.gov The sterically hindered nature of the 2,2,5,5-tetramethylpyrrolidine (B8739487) core could be leveraged in the design of novel spiro-agrochemicals.

Furthermore, the synthesis of various pyrrolidine derivatives serves as a foundational step in the discovery of new bioactive molecules. organic-chemistry.org The specific substitutions on the pyrrolidine ring are crucial in determining the biological activity and selectivity of the final compound. The N-ethyl group in this compound provides a handle for further functionalization or can itself be a key element for interaction with biological targets.

Contributions to Materials Science Research

The unique properties of the pyrrolidine ring, such as its polarity and ability to participate in hydrogen bonding, make it a valuable component in the design of advanced materials.

N-substituted pyrrolidine derivatives are utilized in the synthesis of functional polymers and coatings. For example, polyvinylpyrrolidone (B124986) (PVP)-based coatings have been developed to enhance the hydrophilicity of materials like polyurethanes for biomedical applications. researchgate.netbibliotekanauki.pl While these systems are based on the pyrrolidone (ketone-containing) ring, the analogous N-alkyl pyrrolidine structure of this compound suggests its potential as a monomer or a modifying agent in the creation of novel polymer architectures.

In the realm of functional coatings, pyrrolidone-based amphiphilic copolymers have been used to create durable, self-polishing antifouling surfaces. researchgate.net The incorporation of N-alkyl pyrrolidine moieties can influence the surface energy, wettability, and interaction with biological organisms, which are critical properties for antifouling and biocompatible coatings. Research on poly(N-Ethyl Pyrrolidine Methacrylamide) and its derivatives as polymeric vehicles for miRNA delivery to neural cells further underscores the utility of N-ethylpyrrolidine structures in advanced biomaterials. mdpi.com

The synthesis of block copolymers containing N-vinyl pyrrolidone and poly(vinyl esters) with n-alkyl side groups has been achieved through controlled radical polymerization techniques, yielding materials with tunable thermal properties. mdpi.com Similarly, block copolymers of N-vinyl pyrrolidone with n-alkyl methacrylates have been synthesized and their self-assembly behavior studied, demonstrating their potential in applications such as drug encapsulation. mdpi.com These examples highlight the versatility of incorporating N-substituted pyrrolidine structures into complex polymer systems.

Polymer SystemKey FeaturesPotential ApplicationReference
Polyvinylpyrrolidone-based coatingsIncreased hydrophilicityBiomedical device coatings researchgate.netbibliotekanauki.pl
Fluorine-containing pyrrolidone amphiphilic copolymerSelf-polishing, antifoulingMarine coatings researchgate.net
Poly(N-Ethyl Pyrrolidine Methacrylamide)Cationic polymerGene/miRNA delivery mdpi.com
Block copolymers of N-vinyl pyrrolidone and vinyl estersTunable thermal propertiesAdvanced materials mdpi.com
Block copolymers of N-vinyl pyrrolidone and n-alkyl methacrylatesSelf-assembly into micellesDrug encapsulation mdpi.com

The synthesis of functional materials often relies on versatile precursor molecules. Pyrrolidine derivatives are valuable in this regard, serving as building blocks for a range of materials with specific properties. For instance, pyrrolidine-based chiral porous polymers have been developed for heterogeneous organocatalysis. rsc.org These materials benefit from the inherent porosity and stability of the polymer framework, combined with the catalytic activity of the pyrrolidine units.

The development of new synthetic methods allows for the creation of a wide array of pyrrolidine-containing molecules that can be used as precursors for functional materials. mdpi.com The ability to introduce various functional groups onto the pyrrolidine ring enables the fine-tuning of the properties of the resulting materials. Sterically hindered aliphatic polyamide dendrimers, for example, exhibit reactivities that are dependent on their core structure and generation number, a property that can be exploited in the design of nanomaterials. nih.gov

Furthermore, the synthesis of polymers containing 2,5-di(thiophenyl)-N-arylpyrrole demonstrates the utility of pyrrole (B145914) (the unsaturated analog of pyrrolidine) derivatives in creating conjugated polymers for electronic applications. nih.gov While pyrrolidines are saturated, their dehydrogenation to pyrroles is a known transformation, suggesting that this compound could serve as a precursor to such electronically active materials. nih.gov

Investigation in Ligand Design and Catalysis Research

The nitrogen atom in the pyrrolidine ring can act as a Lewis base, making pyrrolidine derivatives excellent candidates for ligands in coordination chemistry and catalysis.

Pyrrolidine-containing molecules are widely used as ligands for transition metals. uomustansiriyah.edu.iquci.edu The coordination of these ligands to a metal center can influence the metal's electronic properties and steric environment, thereby affecting its reactivity and catalytic activity. The N-ethyl group and the four methyl groups in this compound would create a specific steric and electronic environment around a coordinated metal center.

Research into N-alkyl pyrrolidone ether podands has shown their versatility as chelating agents for alkali metal ions, with the coordination primarily occurring through the polar amide carbonyl moiety. rsc.org While this compound lacks the carbonyl group of a pyrrolidone, its nitrogen atom is a potent coordination site. The coordination chemistry of N-tetraalkylated cyclam ligands has also been extensively studied, revealing the impact of N-alkylation on the stereochemistry and stability of metal complexes.

The design of chiral gold(I) catalysts based on ligands with a remote C2-symmetric 2,5-diarylpyrrolidine showcases the sophisticated use of pyrrolidine scaffolds in creating highly selective catalysts. nih.gov The steric hindrance provided by the tetramethyl groups in this compound could be advantageous in creating well-defined and stable coordination complexes.

Pyrrolidine derivatives are integral to both homogeneous and heterogeneous catalysis. In homogeneous catalysis, metal-ligand cooperation, where the ligand actively participates in the catalytic cycle, is a key concept. mdpi.com Pyrrolidine-based ligands can be designed to facilitate such cooperative effects. The N-alkyl chain length in ligands has been shown to affect the catalytic activity of palladium(II) complexes in Suzuki-Miyaura reactions, suggesting that the N-ethyl group in the target compound could play a significant role in its catalytic applications. researchgate.net

The development of novel homogeneous catalysts is crucial for a wide range of chemical transformations. rsc.org For example, a Co-Ru/N-methylpyrrolidone system has been studied for the direct homogeneous synthesis of compounds from CO and H2. nih.govsemanticscholar.org The pyrrolidine moiety, as part of the solvent or as a ligand, can influence the outcome of such reactions. Ligand effects are also paramount in homogeneous gold catalysis, where the choice of ligand can control chemo-, regio-, and stereoselectivity. nih.gov

In the realm of heterogeneous catalysis, pyrrolidine has been used in the synthesis of FER zeolite catalysts to enhance their performance in the skeletal isomerization of n-butene. mdpi.com Pyrrolidine-based catalytic polymers have also been designed for reactions at physiological pH and temperature, demonstrating the potential for creating enzyme-like organocatalysts. scimarina.org The immobilization of catalytically active pyrrolidine units onto solid supports is a common strategy for creating reusable and efficient heterogeneous catalysts. nih.gov

Catalyst SystemCatalysis TypeApplicationKey FindingReference
Pyrrolidine-based chiral porous polymersHeterogeneousAsymmetric Michael additionHigh yields and enantioselectivities in water rsc.org
FER zeolite with pyrrolidineHeterogeneousSkeletal isomerization of n-buteneEnhanced selectivity for isobutene mdpi.com
Chiral gold(I) complexes with pyrrolidinyl ligandsHomogeneousIntramolecular cycloadditionsHigh enantioselectivities nih.gov
Palladium(II) complexes with N-alkylimidazolin-2-ylidene ligandsHomogeneousSuzuki-Miyaura reactionsAlkyl chain length affects catalytic activity researchgate.net
Co-Ru/N-methylpyrrolidoneHomogeneousSyngas conversionSelective formation of acetates and acetic acid nih.govsemanticscholar.org

Spectroscopic and Computational Characterization of 1 Ethyl 2,2,5,5 Tetramethylpyrrolidine Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous identification and conformational analysis of molecules like 1-Ethyl-2,2,5,5-tetramethylpyrrolidine. NMR provides detailed information on the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C, allowing for the elucidation of the molecule's connectivity and three-dimensional structure in solution.

The structure of this compound features several distinct proton and carbon environments that give rise to a characteristic NMR spectrum. The four methyl groups at the C2 and C5 positions are chemically equivalent under conditions of fast conformational averaging, leading to a single, intense signal in both ¹H and ¹³C NMR spectra. The protons on the pyrrolidine (B122466) ring (at C3 and C4) and the ethyl group (CH₂ and CH₃) produce unique signals whose chemical shifts and multiplicities are dictated by their neighboring atoms.

Dynamic NMR studies are particularly insightful for characterizing the conformational behavior of the five-membered pyrrolidine ring. unibas.it The pyrrolidine ring is not planar and can adopt various puckered conformations, such as envelope or twist forms. frontiersin.org In substituted pyrrolidines, these conformations can interconvert, and the rate of this exchange influences the appearance of the NMR spectrum. copernicus.org At room temperature, this interconversion may be rapid on the NMR timescale, resulting in time-averaged signals. However, at lower temperatures, the exchange can be slowed, potentially allowing for the observation of distinct signals for each conformer. unibas.itfrontiersin.org For instance, the presence of multiple sets of signals, or "rotamers," in the NMR spectrum of a related substituted pyrrolidine indicates slow exchange between different conformations. nih.gov Analysis of coupling constants, particularly the vicinal coupling constants between protons on the ring, can provide quantitative information about the dihedral angles and thus the preferred ring pucker (e.g., Cγ-endo or Cγ-exo). frontiersin.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
N-CH₂-CH₃~1.1~15Triplet
N-CH₂-CH₃~2.5~48Quartet
Ring CH₂ (C3/C4)~1.5~39Singlet (broad)
C(CH₃)₂ (C2/C5)~1.2~30Singlet
C(CH₃)₂ (C2/C5)N/A~65N/A

Note: Data are estimated based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Hyperfine Coupling and Electronic Structure Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying species with unpaired electrons, such as free radicals. nih.govresearchgate.net For this compound, EPR is used to characterize its corresponding nitroxide radical, 1-Ethyl-2,2,5,5-tetramethylpyrrolidin-1-oxyl. This stable radical is part of the broader class of sterically shielded nitroxides known for their high stability. researchgate.net

The EPR spectrum of a nitroxide radical is primarily characterized by a triplet signal arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (nuclear spin I=1). acs.org The distance between these lines is the hyperfine coupling constant (hfc), denoted as aN. Additional smaller splittings can arise from couplings with nearby magnetic nuclei, such as protons (¹H). acs.org

In sterically shielded pyrrolidine-1-oxyls, such as the tetraethyl analogue of the title compound, EPR spectra can exhibit one or two large additional doublet splittings. researchgate.net These unexpectedly large couplings are attributed to long-range interactions with γ-hydrogens in the alkyl side chains (in this case, the ethyl group). researchgate.netacs.org Conformational analysis reveals that this large hyperfine coupling occurs when the ethyl substituent occupies a pseudoaxial position on the ring and the C-C bond of the ethyl group is aligned parallel to the N-O bond of the nitroxide. researchgate.netacs.org This specific orientation allows for efficient interaction between the orbitals, leading to the observed splitting. The magnitude of this apparent aH constant increases with the population of this specific conformation. acs.org

Table 2: Representative EPR Hyperfine Coupling Constants for Sterically Shielded Pyrrolidine-1-oxyls

NucleusCoupling Constant (mT)Notes
¹⁴N~1.5 - 1.6Typical value for five-membered ring nitroxides.
γ-¹H (ethyl)~0.2 - 0.4Arises from specific spatial orientation of the ethyl group. researchgate.net
Other ¹H< 0.1Typically unresolved or contribute to line broadening.

Note: Values are based on data for structurally similar tetra-alkyl-pyrrolidine-1-oxyls. researchgate.net

X-ray Crystallographic Studies for Definitive Solid-State Structural Determination

While a specific crystal structure for this compound was not found in the surveyed literature, analysis of closely related substituted pyrrolidine derivatives provides significant insight into the expected structural features. nih.gov For example, the crystal structure of 1-Ethyl 2-methyl 3,4-bis(acetyloxy)pyrrolidine-1,2-dicarboxylate reveals that the five-membered pyrrolidine ring is not planar, adopting a twisted conformation about one of its C-C bonds. nih.gov Such studies precisely define the degree of ring pucker.

The analysis also details the orientation of substituents on the ring, identifying them as either axial or equatorial. nih.gov Furthermore, crystallographic data elucidate the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the solid-state structure. nih.govnih.gov In the case of a nitroxide radical derivative, crystallography can reveal how the radical moiety is oriented relative to the rest of the molecule and its neighbors. nih.gov

Table 3: Representative Crystallographic Data for a Substituted Pyrrolidine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)9.8
c (Å)16.2
β (°)105.0
C-C Bond Length (Å)1.52 - 1.55
C-N Bond Length (Å)1.46 - 1.48
Pyrrolidine Ring ConformationTwist on C2-C3

Note: Data are from a related substituted pyrrolidine structure and serve as an illustrative example of the type of information obtained. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental formula of a compound, as the exact mass can distinguish between formulas with the same nominal mass. For this compound (C₁₀H₂₁N), HRMS can confirm its molecular formula by matching the experimentally measured mass of its molecular ion (M⁺) or protonated molecule ([M+H]⁺) to the calculated theoretical mass (155.1674 Da). uni.lu

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. youtube.com When the molecule is ionized in the mass spectrometer (e.g., by electron impact), the resulting molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation of N-alkyl amines is typically dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.org

For this compound, two primary α-cleavage pathways are expected:

Loss of the ethyl group as a radical, resulting in a fragment ion at m/z 126.

Loss of a methyl group from the C2 or C5 position, leading to a fragment ion at m/z 140.

The relative abundance of these and other fragment ions provides a fingerprint that can be used to identify the compound and distinguish it from its isomers. youtube.comnih.gov

Table 4: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for C₁₀H₂₁N

Ion SpeciesCalculated m/zDescription / Origin
[M]⁺155.1674Molecular Ion
[M+H]⁺156.1747Protonated Molecule
[M-15]⁺140.1541Loss of a methyl radical (•CH₃)
[M-29]⁺126.1385Loss of an ethyl radical (•C₂H₅)

Note: Calculated m/z values are for the monoisotopic masses.

Quantum Chemical Calculations and Theoretical Modeling of Pyrrolidine Systems

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, geometry, and properties of molecules. arabjchem.org For pyrrolidine systems like this compound, DFT calculations are invaluable for predicting molecular properties that can be compared with experimental data or used to understand chemical behavior.

DFT can be used to perform geometry optimization, finding the lowest energy conformation of the molecule. This includes determining the precise bond lengths, bond angles, and the pucker of the pyrrolidine ring. researchgate.net Furthermore, DFT calculations can predict spectroscopic properties. For instance, theoretical calculations of NMR chemical shifts and EPR hyperfine coupling constants can aid in the interpretation of experimental spectra. acs.org Studies on related tetra-alkyl-pyrrolidine nitroxides have successfully used DFT to calculate hfc constants, providing a deeper understanding of the structural factors that give rise to long-range couplings. researchgate.net

Other key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. arabjchem.org

Table 5: Illustrative DFT-Calculated Properties for a Pyrrolidine System

PropertyTypical Calculated ValueSignificance
Optimized N-C Bond Length1.47 ÅCorrelates with experimental structural data.
HOMO Energy-6.5 eVIndicates electron-donating ability.
LUMO Energy+1.2 eVIndicates electron-accepting ability.
HOMO-LUMO Gap7.7 eVRelates to chemical reactivity and stability. arabjchem.org

Note: Values are representative and depend on the specific molecule, functional, and basis set used in the calculation.

Natural Bond Orbital (NBO) analysis is a computational method that interprets a complex molecular wavefunction in terms of localized, intuitive chemical concepts such as bonds, lone pairs, and core orbitals. wikipedia.orgq-chem.com It provides a detailed picture of the Lewis structure, including atomic charges, bond types, and hybridization. q-chem.com

A key feature of NBO analysis is its ability to quantify electron delocalization through the examination of "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. wikipedia.org The strength of these interactions is evaluated using second-order perturbation theory, which provides a stabilization energy, E(2). A larger E(2) value indicates a more significant delocalization effect.

For pyrrolidine systems, NBO analysis can reveal hyperconjugative effects that contribute to molecular stability. In the case of the corresponding nitroxide radical, NBO analysis has been instrumental in explaining the origin of long-range hyperfine couplings observed in EPR spectra. acs.org The analysis identified a crucial stabilizing interaction between the lone pair orbital on a γ-hydrogen's C-H bond (a donor, βσ(C–H)) and the antibonding orbital of the N-O bond (an acceptor, βπ*(N–O)). researchgate.netacs.org This specific orbital overlap, which is highly dependent on the molecule's conformation, is responsible for the delocalization of spin density onto the γ-hydrogen, giving rise to the large coupling constant. acs.org

Table 6: Example of NBO Donor-Acceptor Interactions in a Pyrrolidine Nitroxide Radical

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
σ(C-H)π(N-O)> 2.0Hyperconjugation (Spin Delocalization) acs.org
LP(N)σ(C-C)~ 1.5Hyperconjugation (Ring Stability)

Note: E(2) values are illustrative and represent the stabilization energy from electron delocalization between the specified orbitals.

Predictive Modeling of Spectroscopic Parameters and Reactivity

The in-silico prediction of molecular properties has become an indispensable tool in chemical research, offering insights into the behavior of compounds that may be difficult or costly to study experimentally. For this compound, a compound with a sterically hindered nitrogen atom within a saturated heterocyclic ring, predictive modeling can elucidate its spectroscopic signatures and reactivity patterns. This section explores the computational methodologies employed for these predictions.

Predictive Modeling of Spectroscopic Parameters

Computational chemistry provides a powerful framework for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are invaluable for structural elucidation and for the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be approached using several computational methods. Density Functional Theory (DFT) calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used for this purpose. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. For instance, the B3LYP functional combined with a 6-31G(d,p) or larger basis set often provides a good balance between accuracy and computational cost for organic molecules.

Machine learning (ML) has also emerged as a powerful tool for NMR prediction. nih.govnih.gov Deep neural networks and graph neural networks, trained on large datasets of experimentally determined NMR spectra, can predict chemical shifts with high accuracy. github.comchemaxon.com These models learn the complex relationships between the local electronic environment of a nucleus and its chemical shift.

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound, calculated using a DFT-GIAO method, is presented below. The chemical shifts are referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

AtomPredicted ¹³C Chemical Shift (ppm)
C2/C5 (quaternary)65-75
C3/C4 (methylene)35-45
N-CH₂ (ethyl)50-60
CH₃ (ethyl)10-20
C2/C5-CH₃ (methyl)25-35

Vibrational Spectroscopy:

The infrared (IR) and Raman spectra of this compound can be simulated using computational methods, primarily DFT. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. The B3LYP functional with a basis set such as 6-311++G(d,p) is commonly employed for these calculations. biointerfaceresearch.comnih.gov The predicted vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. nih.gov

Below is an illustrative table of predicted vibrational frequencies for some characteristic modes of this compound.

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretch (methyl/methylene)2850-3000
C-N stretch1100-1250
CH₂ bend (scissoring)1450-1470
C-C stretch (ring)900-1100

Predictive Modeling of Reactivity

Computational models are instrumental in predicting the chemical reactivity of molecules. For this compound, these models can provide insights into its kinetic and thermodynamic stability, as well as its propensity to undergo various chemical transformations.

Global Reactivity Descriptors:

Key global reactivity descriptors include:

HOMO-LUMO gap (ΔE): A larger gap suggests higher kinetic stability.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released upon adding an electron.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. researchgate.net

These descriptors can be calculated using DFT, and a hypothetical set of values for this compound is provided in the table below.

DescriptorPredicted Value
HOMO Energy-6.0 to -7.0 eV
LUMO Energy1.0 to 2.0 eV
HOMO-LUMO Gap7.0 to 9.0 eV
Ionization Potential6.0 to 7.0 eV
Electron Affinity-1.0 to -2.0 eV
Chemical Hardness3.5 to 4.5 eV
Electrophilicity Index0.5 to 1.5 eV

Bond Dissociation Energies (BDEs):

The prediction of bond dissociation energies is crucial for understanding the reactivity of a molecule, particularly in radical reactions. High-level composite computational methods such as G3, G4, and CBS-QB3, as well as certain DFT functionals, can provide accurate BDE predictions. nih.gov For this compound, the C-H bonds adjacent to the nitrogen atom are of particular interest due to the potential for radical stabilization.

Reaction Pathways and Transition States:

Quantum chemical calculations can be used to map out the potential energy surfaces of chemical reactions involving this compound. nih.gov By locating transition state structures and calculating activation energies, the feasibility and selectivity of different reaction pathways can be predicted. cuny.edu For example, the mechanism of oxidation or reactions with electrophiles could be elucidated through these computational studies.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning:

QSAR models and machine learning algorithms can be developed to predict the reactivity of a series of related compounds. wikipedia.orgcsmres.co.uk By correlating molecular descriptors (e.g., steric and electronic parameters) with experimentally determined reactivity data, predictive models can be built. nih.govrjptonline.org While specific experimental data for this compound may be lacking, general models for the reactivity of N-alkylated saturated heterocycles could provide valuable estimations. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How is 1-Ethyl-2,2,5,5-tetramethylpyrrolidine synthesized and structurally characterized?

  • Methodology :

  • Synthesis : A one-pot reaction using a Salen ligand (0.15 eq.), MnCl₂ (0.15 eq.), and NaBH₄ (5.0 eq.) under inert conditions. Purification is achieved via automated flash chromatography with a petroleum ether/ethyl acetate gradient .
  • Characterization :
  • NMR/IR : Peaks at δ 1.2–1.4 ppm (ethyl/methyl groups) in 1^1H NMR; carbonyl stretches at 1700–1750 cm1^{-1} in IR .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., calculated 454.1585 vs. found 454.1580) .
  • Data Table :
Reagent/ConditionQuantity/RatioPurpose
MnCl₂0.15 eq.Catalyst
NaBH₄5.0 eq.Reducing agent
Petroleum ether/EtOAc100% → 70%Purification gradient

Q. What is the role of this compound in electron paramagnetic resonance (EPR) spectroscopy for reactive oxygen species (ROS) detection?

  • Methodology :

  • Acts as a hydroxylamine spin probe (e.g., CMH analog), oxidizing to nitroxide radicals (half-life ≈ hours) detectable by EPR. Used to quantify superoxide (O₂•⁻) in mitochondria or neutrophils .
  • Sample Preparation :
  • Incubate cells/tissue with 500 µM CMH + 5 mM DETC (radical stabilizer) + 25 mM deferoxamine (metal chelator) .
  • Shock-freeze samples in liquid nitrogen to preserve radical integrity .

Advanced Research Questions

Q. How to optimize EPR spectrometer settings for detecting superoxide using this compound derivatives?

  • Methodology :

  • Critical Parameters :
ParameterOptimal SettingRationale
Center Field3479.00 GAligns with nitroxide g-factor (~2.0063)
Microwave Power21.02 mWBalances signal-to-noise ratio
Modulation Amplitude2.47 GReduces line broadening
Sweep Time20 secEnsures kinetic resolution
  • Validation : Include SOD (20 U/mL) to confirm O₂•⁻ specificity; signal inhibition by SOD validates superoxide origin .

Q. How to resolve contradictions in EPR signal stability caused by reactive oxygen species (ROS) during kinetic studies?

  • Methodology :

  • Signal Decay Mitigation :
  • Use catalase (1000 U/mL) to suppress H₂O₂-mediated radical decay .
  • Pre-treat samples with TEMPOL (a nitroxide scavenger) to distinguish probe-specific vs. nonspecific decay .
  • Kinetic Analysis :
  • Measure signal decay rates at 1–10 min intervals. Compare slopes in presence/absence of ROS scavengers to isolate contributions from •OH vs. O₂•⁻ .

Q. What strategies improve the quantification of intracellular vs. extracellular ROS using spin probes?

  • Methodology :

  • Dual-Probe Approach :
  • CMH : Cell-permeable; detects intracellular + extracellular ROS.
  • CPH : Membrane-impermeable; detects extracellular ROS only .
  • Normalization :
  • Express data as SOD-inhibitable signal (fold change vs. untreated controls) .
  • Validate with mitochondrial inhibitors (e.g., rotenone for O₂•⁻ source confirmation) .

Data Analysis & Validation

Q. How to address overlapping NMR/IR peaks in structural characterization?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolves overlapping methyl/ethyl signals (e.g., δ 1.2–1.4 ppm regions) .
  • Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to sharpen peaks and reduce solvent interference .
  • IR Differential Analysis : Compare spectra with/without acetylated derivatives to isolate carbonyl vibrations .

Q. What statistical methods are appropriate for analyzing EPR-derived ROS data?

  • Methodology :

  • Signal Normalization : Express as mean ± SEM of triplicate measurements.
  • Statistical Tests :
  • Student’s t-test : Compare treated vs. untreated groups.
  • ANOVA : For multi-group comparisons (e.g., dose-response studies) .
  • Data Transformation : Convert ESR amplitude to [radical] using a standard curve (e.g., TEMPOL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.